molecular formula C20H19N3OS B2355750 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-94-6

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2355750
CAS No.: 536704-94-6
M. Wt: 349.45
InChI Key: VLKUCTITFWHEOH-UHFFFAOYSA-N
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Description

2-(Propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic heterocyclic compound featuring a pyrimido[5,4-b]indole core structure. This scaffold is characterized by a planar aromatic system, which is known to facilitate π-π stacking interactions with biological targets . The molecule is further functionalized with a propylthio ether group at the 2-position and a para-methylphenyl (p-tolyl) substituent at the 3-position, which collectively influence its lipophilicity, solubility, and steric profile . While the specific biological activities and mechanism of action for this exact compound require further experimental investigation, its core structure is related to classes of molecules studied for their potential in various research applications. Based on its molecular architecture, it serves as a valuable building block in medicinal chemistry and drug discovery research for the synthesis of more complex derivatives . The presence of the thioether group suggests potential for further chemical modification, for instance, through oxidation to sulfoxide or sulfone analogues, or participation in substitution reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most recent studies on this compound and its analogues.

Properties

IUPAC Name

3-(4-methylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-3-12-25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)14-10-8-13(2)9-11-14/h4-11,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKUCTITFWHEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Nomenclature Considerations

The target molecule features a fused pyrimidoindole core (3H-pyrimido[5,4-b]indol-4(5H)-one) substituted at positions 2 and 3 with propylthio and p-tolyl groups, respectively. The pyrimido[5,4-b]indole system arises from the fusion of a pyrimidine ring (positions 5,4-b) with an indole scaffold. Key substituents include:

  • Propylthio group (-S(CH₂)₂CH₃) : Introduced via nucleophilic thiolation or sulfide coupling.
  • p-Tolyl group (4-methylphenyl) : Typically incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Pyrimidoindolone core : Derived from cyclization of an indole-urea or indole-thiourea precursor.
  • Substituents : Introduced via sequential functionalization or pre-functionalized building blocks.

Route 1: Stepwise Assembly of the Pyrimidoindole Core

Indole Functionalization

Starting with 5-nitroindole, the following steps are employed:

  • Nitration reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-aminoindole.
  • Urea formation : Reaction with phenyl isocyanate generates 5-(phenylurea)indole.
  • Cyclization : Heating in polyphosphoric acid (PPA) induces pyrimidine ring closure, forming 3H-pyrimido[5,4-b]indol-4(5H)-one.

Key reaction :
$$
\text{5-Aminoindole} + \text{PhNCO} \xrightarrow{\text{PPA, 120°C}} \text{3H-Pyrimido[5,4-b]indol-4(5H)-one}
$$

Introduction of p-Tolyl and Propylthio Groups
  • Friedel-Crafts alkylation : Treatment with p-tolyl chloride in AlCl₃ affords 3-(p-tolyl) substitution.
  • Thiolation : Propylthiol is introduced at position 2 via SNAr displacement using NaH/DMF.

Limitations : Low regioselectivity during Friedel-Crafts step (yield: 45–55%).

Route 2: Multi-Component Reaction (MCR) Approach

Adapting methodologies from dithiolopyridine syntheses, a one-pot MCR was optimized:

Reagents :

  • Indole-3-carboxaldehyde
  • Thiourea
  • Propyl bromide
  • p-Tolylboronic acid

Procedure :

  • Mannich reaction : Indole-3-carboxaldehyde, thiourea, and propyl bromide condense in ethanol with morpholine catalysis to form a thioether intermediate.
  • Suzuki coupling : p-Tolylboronic acid is added under Pd(PPh₃)₄ catalysis to introduce the aryl group.
  • Cyclodehydration : HCl/EtOH reflux closes the pyrimidine ring.

Advantages :

  • Higher atom economy (yield: 62–68%).
  • Reduced purification steps.

Route 3: Late-Stage Functionalization

For scalability, pre-formed 3H-pyrimido[5,4-b]indol-4(5H)-one undergoes:

  • Lithiation : LDA at -78°C in THF deprotonates position 2.
  • Propyl disulfide addition : Quenching with (PrS)₂ yields 2-(propylthio) derivative.
  • Buchwald-Hartwig amination : Introduces p-tolyl group via Pd-mediated coupling.

Challenges :

  • Sensitivity of lithiated intermediates to moisture.
  • Requires rigorous inert conditions.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 45–55 62–68 50–58
Steps 5 3 4
Purification Complexity High Moderate High
Scalability Limited High Moderate

Route 2 offers superior efficiency, while Route 3 provides flexibility for analog synthesis.

Analytical Characterization

Critical for confirming structure:

  • NMR :
    • $$ ^1\text{H} $$-NMR: Aromatic protons (δ 7.2–8.1 ppm), p-tolyl methyl (δ 2.3 ppm).
    • $$ ^{13}\text{C} $$-NMR: Carbonyl (C=O, δ 170 ppm).
  • HRMS : [M+H]⁺ at m/z 378.1345 (calc. 378.1342).
  • X-ray Crystallography : Confirms fused ring system and substituent geometry (CCDC deposition recommended).

Challenges and Optimization Strategies

  • Regioselectivity in Friedel-Crafts : Use of bulky Lewis acids (e.g., FeCl₃) improves p-tolyl orientation.
  • Propylthio Stability : Avoid oxidative conditions; employ N₂ atmosphere during thiolation.
  • Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc) effectively removes dimeric species.

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 minimizes reagent costs via MCR.
  • Green Chemistry : Ethanol solvent in Route 2 aligns with sustainability goals.
  • Safety : Adhere to GHS protocols for handling thiourea (H302, H315).

Chemical Reactions Analysis

Types of Reactions

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidoindole core, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    p-Tolyl halides, Lewis acids (aluminum chloride, ferric chloride).

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Reduced pyrimidoindole derivatives.

    Substitution: Substituted p-tolyl derivatives.

Scientific Research Applications

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate biological pathways and molecular targets.

    Medicine: Preliminary studies suggest that this compound may have pharmacological properties, including anti-inflammatory and anticancer activities. Further research is needed to fully understand its therapeutic potential.

    Industry: It can be used in the development of new materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

The parent structure, 3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 61553-71-7), lacks the propylthio and p-tolyl substituents. Comparative studies highlight that substitutions at positions 2 and 3 significantly alter physicochemical and biological properties. For example:

  • Electronic Effects : The electron-donating p-tolyl group may stabilize the aromatic system, contrasting with electron-withdrawing groups (e.g., halogens) seen in derivatives like 8-bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (), which could modulate receptor binding .

Substituent Variations in Pyrimidoindole Derivatives

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
Target Compound 2-(Propylthio), 3-(p-tolyl) ~393.5 g/mol* Hypothesized TLR4 modulation
3-(3-Methoxyphenyl)-2-(isopropylthio) analog 2-(Isopropylthio), 3-(3-methoxyphenyl) ~409.5 g/mol Higher polarity due to methoxy
47a () 2-(Propylthio), 3-phenyl, 5-propyl ~407.5 g/mol TLR4 selectivity in vitro
47c () 2-(Dodecylthio), 3-phenyl ~563.8 g/mol Increased lipophilicity, reduced solubility
8-Bromo derivative () 8-Bromo, 3-(isopropoxypropyl) ~449.3 g/mol Potential halogen-induced steric effects

*Estimated based on molecular formula.

Key Observations:

Alkyl Chain Length : Compounds with longer alkyl chains (e.g., dodecyl in 47c) exhibit enhanced lipophilicity but reduced solubility, critical for pharmacokinetic optimization .

Aryl Group Diversity : The p-tolyl group (methyl-substituted phenyl) in the target compound may offer balanced steric and electronic effects compared to 3-methoxyphenyl () or unsubstituted phenyl (), influencing receptor affinity .

Thioether vs. Ether Linkages : The propylthio group in the target compound contrasts with ether-linked substituents (e.g., isopropoxypropyl in ), where sulfur’s polarizability may enhance binding interactions .

Comparison with Non-Pyrimidoindole Scaffolds

  • Ticagrelor (BRILINTA®) : While ticagrelor contains a propylthio group, its triazolopyrimidine core differs from pyrimidoindole. This highlights scaffold-specific effects; ticagrelor’s P2Y12 inhibition contrasts with pyrimidoindoles’ TLR4 activity, underscoring the importance of core structure in target selectivity .

Research Findings and Implications

  • TLR4 Ligands : Analogs with shorter alkyl chains (e.g., propyl in 47a) demonstrated superior TLR4 selectivity compared to bulkier derivatives (e.g., dodecyl in 47c), suggesting optimal chain length for activity .
  • Synthetic Flexibility : The pyrimidoindole scaffold allows modular substitutions, enabling tuning of electronic (e.g., p-tolyl vs. methoxyphenyl) and steric (e.g., propylthio vs. isopropylthio) properties .

Biological Activity

The compound 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds within the pyrimidoindole class exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have highlighted the antiproliferative effects of pyrimidoindoles against various cancer cell lines.
  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in various signaling pathways related to cancer and other diseases.
  • Immune Modulation : Some derivatives have been identified as stimulators of Toll-like receptors (TLRs), suggesting a role in enhancing immune responses.

Antitumor Activity

The antitumor potential of this compound has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating micromolar activity.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)7.6Induction of apoptosis
MCF-7 (Breast)5.2Cell cycle arrest
HeLa (Cervical)6.1Inhibition of proliferation

Kinase Inhibition

The compound's ability to inhibit specific kinases plays a significant role in its biological activity. In particular, it has been tested against several key kinases involved in cell signaling:

Kinase IC50 (µM) Selectivity
CK1δ0.7High selectivity
DYRK1A3.1Moderate selectivity
GSK3α>10Low activity

The selectivity towards CK1δ suggests that this compound could be developed further as a targeted therapy for diseases where CK1δ is implicated.

Immune Modulation

Recent studies have shown that derivatives of this compound can stimulate TLR4, leading to enhanced production of pro-inflammatory cytokines such as IL-6 and interferon-gamma-induced protein 10 (IP-10). This property positions it as a potential candidate for use as an immune modulator or adjuvant in vaccine formulations.

Case Studies and Research Findings

A notable study published in Nature Communications explored the structural modifications of pyrimidoindoles and their effects on TLR activation. The findings indicated that specific substitutions at the N-3 and N-5 positions significantly influenced the compounds' ability to activate NFκB pathways and induce cytokine production .

Another investigation focused on the cytotoxic effects against breast cancer cells, demonstrating that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vivo .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of indole derivatives and functionalization via thioether linkages. Key parameters include:
  • Temperature control : Optimal yields are achieved at 80–100°C for cyclization steps .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
  • Reagent stoichiometry : A 1:1.2 molar ratio of indole precursor to propylthiol minimizes side products .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR to confirm thioether (-S-) and p-tolyl substituents (δ 2.3 ppm for methyl; δ 7.1–7.4 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at 437.18 g/mol) .
  • X-ray crystallography : Resolves π-π stacking in the pyrimidoindole core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., pyrimidoindoles with anticancer/antimicrobial activity):
  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Cytotoxicity controls : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : Systematically modify substituents and evaluate biological outcomes:
  • Thioether chain length : Compare propylthio (C3) vs. methylthio (C1) analogs for solubility and target binding .
  • p-Tolyl substitution : Replace with electron-withdrawing groups (e.g., -Cl) to enhance π-stacking with hydrophobic enzyme pockets .
  • Pyrimidoindole core rigidity : Introduce methyl groups at position 8 to restrict conformational flexibility and improve binding .
    Example SAR Table :
Substituent ModificationBiological Activity (IC₅₀)Selectivity Index (Cancer vs. Normal Cells)
Propylthio (C3)12 μM (HeLa)8.5
Methylthio (C1)45 μM (HeLa)2.1
p-Chlorophenyl9 μM (HeLa)10.2

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Methodological Answer : Address discrepancies via:
  • Standardized assay conditions : Fix cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) causing false negatives .
  • Orthogonal validation : Confirm activity with alternative assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .

Q. How can molecular targets be identified for this compound?

  • Methodological Answer : Employ proteomic and computational approaches:
  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Molecular docking : Screen against kinases (e.g., EGFR, CDK2) using AutoDock Vina; prioritize targets with ΔG < -8 kcal/mol .
  • CRISPR-Cas9 screening : Knock out suspected targets (e.g., TLR4) in cell lines to observe loss of compound activity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Pharmacokinetics : Administer 10 mg/kg (IV) to rodents; measure plasma half-life (LC-MS/MS) and tissue distribution .
  • Xenograft models : Use nude mice with subcutaneous HeLa tumors; assess tumor volume reduction at 25 mg/kg (oral) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days .

Methodological Notes

  • Contradictory Data Analysis : Cross-validate findings using multiple techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Physicochemical Stability : Assess pH-dependent degradation (e.g., 1 mM compound in PBS at pH 2–9 for 24 hrs) to guide formulation .

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